what is 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
what is 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
An In-Depth Technical Guide to 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid: Synthesis, Therapeutic Potential, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, a heterocyclic compound built upon the privileged 2-oxo-quinoline (or carbostyril) scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's synthesis, physicochemical properties, biological relevance, and detailed experimental methodologies for its study.
Core Compound Profile and Physicochemical Properties
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a derivative of quinolinone, characterized by an acetic acid moiety attached to the C3 position. The quinolinone ring system itself is a versatile pharmacophore found in various biologically active molecules.[2] The presence of the carboxylic acid group is particularly significant, as it often serves as a key pharmacophoric element for interacting with enzyme active sites, notably as an inhibitor of aldose reductase.[3][4]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53244-92-1 | [5] |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Appearance | Expected to be an off-white to pale yellow solid | [6] (by analogy) |
| Storage Conditions | 0–8°C, protected from moisture | [6] (by analogy) |
| Hazard Classifications | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) |[5] |
Synthesis and Characterization
While a direct, single-publication synthesis for 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is not prominently documented, its synthesis can be confidently proposed based on established and robust methodologies for constructing the 2-oxo-quinoline core. A highly rational and efficient approach involves a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.[7][8][9]
Proposed Synthetic Pathway
The proposed synthesis begins with the reaction of an o-aminobenzaldehyde with a malonic acid derivative. Specifically, using diethyl malonate would lead to an intermediate that, upon heating, cyclizes to form the ethyl ester of the target compound. Subsequent saponification (hydrolysis) of the ester yields the final carboxylic acid. This approach is mechanistically sound and provides a clear path to the desired molecule.
The diagram below illustrates the logical workflow for this synthesis.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid based on the pathway outlined above.
PART 1: Synthesis of Ethyl 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and absolute ethanol (100 mL). Stir until the solid dissolves.
-
Addition of Reagents: Add diethyl malonate (14.5 g, 90.7 mmol, 1.1 eq) to the solution, followed by piperidine (0.8 mL, ~8 mmol, 0.1 eq) as a catalyst.
-
Causality Insight: Piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, generating the nucleophilic enolate required for the Knoevenagel condensation with the aldehyde.[8]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a new, more polar spot indicates product formation.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid using a Büchner funnel, wash the cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials, and dry under vacuum. The resulting solid is the intermediate ester.
PART 2: Hydrolysis to 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid
-
Reaction Setup: Suspend the crude ethyl ester from Part 1 in a solution of sodium hydroxide (6.6 g, 165 mmol, 2.0 eq) in 100 mL of water in a 250 mL round-bottom flask.
-
Reaction Execution: Heat the suspension to reflux (100°C) for 4 hours. The mixture should become a clear, homogeneous solution as the ester is saponified to its sodium salt.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (~12 M) dropwise until the pH of the solution is approximately 2. A thick, off-white precipitate of the final product will form.
-
Causality Insight: Acidification protonates the carboxylate salt, which is soluble in the basic aqueous solution, causing the neutral carboxylic acid to precipitate due to its lower water solubility.
-
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold deionized water (3 x 30 mL) to remove residual salts, and dry in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Spectroscopic Characterization (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5-13.0 ppm (broad singlet, 1H, -COOH): The acidic proton of the carboxylic acid.
-
δ ~12.0 ppm (singlet, 1H, -NH-): The amide proton of the quinolinone ring.
-
δ ~8.0-8.2 ppm (singlet, 1H, H-4): The vinylic proton at the C4 position.
-
δ ~7.2-7.8 ppm (multiplet, 4H, Ar-H): Protons of the fused benzene ring.
-
δ ~3.6 ppm (singlet, 2H, -CH₂-): The methylene protons of the acetic acid side chain.
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~172 ppm (-COOH)
-
δ ~162 ppm (C=O, C-2 amide)
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δ ~140-145 ppm (C-4)
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δ ~115-138 ppm (Aromatic carbons)
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δ ~35 ppm (-CH₂-)
-
-
FTIR (KBr, cm⁻¹):
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~3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
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~3100 cm⁻¹ (N-H stretch)
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~1710 cm⁻¹ (C=O stretch of carboxylic acid)
-
~1660 cm⁻¹ (C=O stretch of amide lactam)
-
Biological Activity and Therapeutic Potential
The quinolinone acetic acid scaffold is a recognized pharmacophore for aldose reductase inhibition, a key therapeutic strategy for managing diabetic complications.[3][11]
Primary Mechanism of Action: Aldose Reductase Inhibition
Under hyperglycemic conditions, the enzyme aldose reductase (ALR2) converts excess glucose to sorbitol via the polyol pathway.[11] This process consumes NADPH and leads to the accumulation of sorbitol, creating osmotic stress and downstream oxidative damage in insulin-independent tissues like the lens, nerves, and retina. This is a major contributor to diabetic complications such as cataracts, neuropathy, and retinopathy.
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid and its analogs are designed to act as Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety is critical for binding to the enzyme's anionic binding site, while the planar quinolinone ring interacts with hydrophobic pockets in the active site, effectively blocking its function.[4][12]
Caption: The Polyol Pathway and the site of action for ALR2 inhibitors.
Other Potential Activities and Derivative Studies
The versatility of the 2-oxo-quinoline scaffold allows for derivatization to explore other therapeutic targets. Studies on related N-substituted derivatives have shown promising activity in other areas:
-
Anticancer Activity: N-alkylated propanoic acid derivatives of 2-oxo-quinoline have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13][14]
-
Antimicrobial Properties: The quinolone core is famous for its antibacterial action (e.g., fluoroquinolones), which targets DNA gyrase. While the subject molecule is not a classic antibiotic, its scaffold suggests that derivatives could be explored for antimicrobial activity.[2]
Table 2: Biological Activity of Selected Quinolinone Analogs
| Compound/Derivative Class | Target/Assay | Potency (IC₅₀) | Source(s) |
|---|---|---|---|
| Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-indol-3-yl]acetic acid | Aldose Reductase (ALR2) | 0.075 µM | [15] |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e) | EGFR Inhibition | 16.89 nM | [13] |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e) | Cytotoxicity (MCF-7 cells) | 1.32 µM | [13][14] |
| Quinazolinone-based rhodanine-3-acetic acids | Aldose Reductase (ALR2) | Submicromolar/Nanomolar range |[4] |
Experimental Protocol: Biological Assay
To assess the primary therapeutic potential of 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid, an in vitro aldose reductase inhibition assay is essential. This protocol provides a representative spectrophotometric method.
In Vitro Aldose Reductase (ALR2) Inhibition Assay
This assay measures the ability of a test compound to inhibit ALR2-catalyzed reduction of a substrate by monitoring the decrease in NADPH absorbance at 340 nm.
-
Enzyme Preparation: Use partially purified aldose reductase from rat lenses or recombinant human ALR2.[12] The enzyme activity should be determined and standardized prior to inhibitor screening.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium phosphate buffer, pH 6.2.
-
Cofactor Solution: 1.6 mM NADPH in assay buffer.
-
Substrate Solution: 100 mM DL-glyceraldehyde in assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (96-well UV-transparent plate format):
-
To each well, add:
-
150 µL of 0.1 M Sodium phosphate buffer (pH 6.2).
-
10 µL of the cofactor solution (NADPH).
-
10 µL of the test compound dilution (or DMSO for control wells).
-
10 µL of the ALR2 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Causality Insight: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution (DL-glyceraldehyde) to each well.
-
Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADPH oxidation is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (DMSO only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Summary and Future Directions
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid is a structurally significant molecule with strong therapeutic potential, primarily as an aldose reductase inhibitor for the treatment of diabetic complications. Its synthesis is achievable through established chemical reactions like the Knoevenagel condensation. The core scaffold is highly amenable to chemical modification, allowing for the exploration of other biological targets, including cancer-related kinases like EGFR.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a definitive, optimized synthesis and full spectroscopic characterization of the title compound.
-
In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetic profile in animal models of diabetes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with substitutions on the quinolinone ring to optimize potency and selectivity for ALR2.
-
Exploration of Other Targets: Investigating derivatives for anticancer and antimicrobial activities to fully leverage the potential of this privileged scaffold.
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